2-Bromo-9,10-bis(2-naphthalenyl)anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

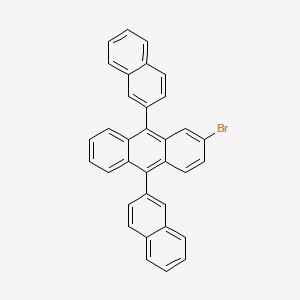

The compound 2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a luminescent organic molecule that has been the subject of research due to its interesting photophysical properties. It is synthesized through a Suzuki Cross-coupling reaction, which is a palladium-catalyzed cross-coupling process between organic bromides and organoboronic acids. The compound has been characterized using various spectroscopic techniques, including hydrogen nuclear magnetic resonance ((1)H NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopy .

Synthesis Analysis

The synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene involves the reaction of 9-bromo-anthracene with naphthalene-2-boronic acid. This process is facilitated by a palladium catalyst, which is a hallmark of the Suzuki Cross-coupling reaction. The reaction is notable for its ability to form carbon-carbon bonds, which is a fundamental step in the construction of complex organic molecules .

Molecular Structure Analysis

The molecular structure of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene is characterized by the presence of two naphthalene rings attached to the central anthracene moiety. The structure exhibits a nonplanar shape, which is reminiscent of a 'manta-ray' with the hydrogen atoms within van der Waals contact distances. This nonplanarity can influence the photophysical properties of the compound .

Chemical Reactions Analysis

The photophysical behavior of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene has been carefully studied. The compound is known to emit blue and blue-violet light, with its emission spectra showing a solvent effect. The intensity and position of the fluorescence peaks can be altered by changing the polarity of the solvent. Additionally, the fluorescence can be quenched by electron donors such as N,N-dimethylaniline (DMA), following the Stern-Volmer equation, which indicates a dynamic quenching process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene are influenced by its molecular structure. The nonplanar shape of the molecule affects its packing in the solid state, leading to the formation of large voids in the crystal lattice that can accommodate solvent molecules. This structural characteristic can have significant implications for the material's properties, such as its solubility, melting point, and stability. The compound's luminescent properties, including its emission wavelength and intensity, are also affected by the molecular conformation and the environment in which it is placed .

Applications De Recherche Scientifique

-

- Application : Anthracene derivatives are used in the development of organic materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymeric materials .

- Method : The synthesis of anthracene derivatives involves Suzuki/Sonogashira cross-coupling reactions . Other methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .

- Results : OLEDs fabricated with anthracene derivatives are blue light emitters. The 2,2’-bianthracene derivative provides a green and fluorescent OLED. 2,2’-bianthracenyl has been employed as an organic semiconductor in an OFET device .

-

- Application : Anthracene derivatives are being investigated for their use in solar cells .

- Method : The synthesis of anthracene derivatives involves various methods including Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .

- Results : The specific results or outcomes obtained are not provided in the sources .

-

Field : Organic Semiconductors

- Application : Anthracene derivatives have been employed as organic semiconductors in organic field-effect transistor (OFET) devices .

- Method : The specific methods of application or experimental procedures are not provided in the sources .

- Results : For example, 2,2’-bianthracenyl has been employed as an organic semiconductor in an OFET device .

-

- Application : Certain anthracene derivatives have gelling properties with diverse solvents, mainly alkanes and alcohols .

- Method : The specific methods of application or experimental procedures are not provided in the sources .

- Results : The specific results or outcomes obtained are not provided in the sources .

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 2-Bromo-9,10-bis(2-naphthalenyl)anthracene. It is essential to follow proper laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Consult safety data sheets (SDS) for detailed safety information.

Orientations Futures

Future research could explore the compound’s applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices. Investigating its photophysical properties, stability, and potential biological activities would provide valuable insights for its practical use.

Propriétés

IUPAC Name |

2-bromo-9,10-dinaphthalen-2-ylanthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H21Br/c35-28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVPXSAMRFIMLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H21Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623821 |

Source

|

| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-9,10-bis(2-naphthalenyl)anthracene | |

CAS RN |

474688-76-1 |

Source

|

| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.